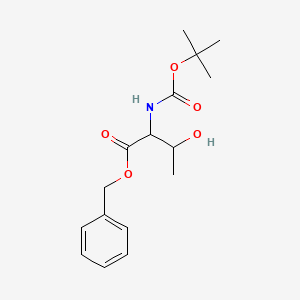

Boc-Thr-OBzl

Description

Contextual Significance in Amino Acid and Peptide Chemistry Research

The precise synthesis of peptides, which are fundamental to biological systems and drug development, necessitates the use of protecting groups to control reactivity and prevent undesired side reactions. peptide.compeptide.comrsc.orgwiley-vch.de Amino acids, with their multiple reactive functional groups (alpha-amino, carboxyl, and various side-chain functionalities), require selective masking during peptide bond formation. Boc-Thr-OBzl serves this crucial role by protecting the alpha-amino group with the Boc moiety and the hydroxyl group of the threonine side chain with a benzyl (B1604629) ether. peptide.compeptide.comiris-biotech.de

This compound is widely employed as a standard building block in Boc solid-phase peptide synthesis (SPPS). iris-biotech.depeptide.comruifuchemical.com In this methodology, the Boc group temporarily protects the N-terminal alpha-amino group, allowing for sequential coupling of amino acids to form the peptide chain. The benzyl group on the threonine side chain provides more permanent protection, stable throughout the chain elongation steps. peptide.com The utility of this compound extends to the synthesis of complex peptides, contributing significantly to drug development and various biotechnological applications, including the modification of proteins to enhance their stability and activity. chemimpex.com

Historical Perspectives on Protected Threonine Derivatives in Organic Synthesis

The evolution of protecting groups is central to the history of organic synthesis, particularly in peptide chemistry. The concept of reversible N-alpha-protecting groups was pioneered by Bergmann and Zervas in 1932 with the introduction of the carbobenzoxy (Cbz or Z) group. rsc.orgnih.govwikipedia.org This marked a significant step towards controlled peptide synthesis.

A major advancement came in the 1960s with the introduction of the tert-butoxycarbonyl (Boc) group for N-alpha protection. nih.govnumberanalytics.comchemicalbook.com Its acid-labile nature, allowing for deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA), quickly led to its widespread adoption, especially in solid-phase peptide synthesis (SPPS) developed by Merrifield in 1963. peptide.comrsc.orgnih.govwikipedia.orgnumberanalytics.compeptide.com The Boc/Benzyl (Boc/Bzl) strategy emerged as a dominant approach, where Boc protects the alpha-amino group, and benzyl-based groups protect various side chains, including the hydroxyl group of threonine. peptide.comiris-biotech.dewikipedia.org

While both Boc and benzyl groups are acid-labile, their differential acid lability makes the Boc/Bzl strategy practically useful, even though it is not considered a "truly orthogonal" protection scheme. peptide.comiris-biotech.de The Boc group can be removed under moderate acidic conditions (e.g., 50% TFA in dichloromethane), while benzyl-based protecting groups typically require stronger acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenolysis, for their removal during the final cleavage of the peptide from the resin. peptide.comrsc.orgwiley-vch.deiris-biotech.depeptide.comnih.govwikipedia.org This differential stability allows for selective deprotection steps during peptide elongation.

The historical context of threonine side-chain protection specifically highlights the importance of benzyl ethers in Boc chemistry. Threonine, along with serine and tyrosine, possesses a hydroxyl group in its side chain that requires protection to prevent unwanted reactions during peptide synthesis. peptide.comcore.ac.uk The benzyl ether has been a commonly utilized protecting group for the hydroxyl side chains of serine and threonine in Boc-based methodologies, contributing significantly to the ability to synthesize complex peptides containing these residues. peptide.com

Table 2: Common Protecting Groups and Deprotection Conditions in Peptide Synthesis

| Protecting Group | Type of Protection | Deprotection Conditions | Orthogonality with Boc | Source |

| Boc | N-alpha | Moderate acid (e.g., TFA) | N/A | peptide.comnih.govchemicalbook.com |

| Benzyl (Bzl) | Side-chain (e.g., O-Thr) | Strong acid (e.g., HF, TFMSA) or Hydrogenolysis | Not truly orthogonal | iris-biotech.denih.govwikipedia.org |

| Fmoc | N-alpha | Moderate base (e.g., Piperidine) | Orthogonal | iris-biotech.denih.govwikipedia.org |

| tert-Butyl (tBu) | Side-chain (e.g., O-Ser, O-Thr) | Strong acid (e.g., TFA) | Orthogonal | rsc.orgiris-biotech.de |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20) |

InChI Key |

FHOGXXUNJQGWOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butoxycarbonyl O Benzyl L Threonine

Established Synthetic Pathways for Boc-Thr-OBzl Preparation

The preparation of this compound typically proceeds through sequential or concurrent protection of the amino acid's functional groups, leveraging well-understood organic reactions.

The formation of the benzyl (B1604629) ester at the C-terminus of L-threonine is a fundamental step in its synthesis, serving to protect the carboxylic acid group. A common and established method for this transformation is the Fischer-Speier esterification. This reaction involves treating the amino acid, L-threonine, with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. researchgate.netresearchgate.netunimi.it The reaction is an equilibrium process that generates water as a byproduct. To drive the reaction to completion and achieve high yields, the water formed is typically removed continuously, often through azeotropic distillation using a Dean-Stark apparatus. researchgate.netresearchgate.netunimi.it

Historically, solvents like benzene (B151609) or carbon tetrachloride were employed for this azeotropic removal. However, more recent and environmentally conscious approaches favor less hazardous solvents such as cyclohexane (B81311). unimi.it For example, L-threonine can be refluxed with benzyl alcohol and p-toluenesulfonic acid in cyclohexane for several hours, with the generated water being efficiently removed. unimi.it Following the reaction, the resulting amino acid benzyl ester is often isolated as its p-toluenesulfonate salt, which can be precipitated as a white solid by adding a non-polar solvent like ethyl acetate. unimi.it

The N-terminal amino group of threonine is protected with the tert-butoxycarbonyl (Boc) group, a widely recognized protecting group in peptide synthesis. The Boc group is valued for its stability under various conditions and its selective cleavage under anhydrous acidic conditions, typically using reagents like trifluoroacetic acid (TFA). organic-chemistry.orgthermofisher.comthieme-connect.de

The introduction of the Boc group is commonly achieved by reacting the amino group with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride (B1165640), or tert-butoxycarbonyl azide (B81097) (Boc-N₃). organic-chemistry.org These reactions can be conducted under both aqueous and anhydrous conditions, often requiring the presence of a base to neutralize the acid generated during the reaction. organic-chemistry.org Recent advancements have explored more efficient and selective methods, including catalysis by 1-alkyl-3-methylimidazolium cation-based ionic liquids or the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a dual solvent and catalyst. organic-chemistry.org Furthermore, catalyst-free N-Boc protection in water has been reported, offering a highly chemoselective approach without the formation of typical side products. organic-chemistry.org

Esterification Reactions for Benzyl Ester Formation

Advanced Synthesis Approaches and Optimization Studies

Ongoing research aims to enhance the synthesis of protected amino acids like this compound, focusing on improving stereocontrol and adopting sustainable chemical practices.

Threonine possesses two chiral centers, meaning it can exist as L-threonine, D-threonine, L-allothreonine, and D-allothreonine. This compound specifically refers to the L-threonine derivative. However, the ability to synthesize both L- and D-enantiomers of this compound with high stereoselectivity is crucial for diverse applications in peptide and chiral molecule synthesis. unimi.it

Stereoselective synthesis ensures that the desired enantiomer is obtained with high enantiomeric purity, which is paramount for biological activity and regulatory compliance in pharmaceutical contexts. While L-threonine is the natural starting material for L-Boc-Thr-OBzl, methods have been developed to prepare D-amino acid benzyl esters with high enantiopurity. For instance, the Fischer-Speier reaction, when carefully controlled with p-toluenesulfonic acid and benzyl alcohol in refluxing cyclohexane, has been demonstrated to yield enantiopure L- or D-amino acid benzyl esters, even for those amino acids typically prone to racemization under esterification conditions. unimi.it

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to minimizing environmental impact through various strategies.

A significant green chemistry advancement in benzyl ester formation has been the replacement of highly toxic and environmentally persistent solvents like benzene and carbon tetrachloride with safer alternatives such as cyclohexane or "green ethers" including cyclopentyl methyl ether (CPME), tert-amyl methyl ether (TAME), and 2-methyltetrahydrofuran (B130290) (MeTHF). researchgate.netunimi.it These solvents facilitate the efficient azeotropic removal of water while significantly lowering the ecological footprint of the synthesis. researchgate.netunimi.it

Furthermore, the development of catalyst-free N-Boc protection strategies in aqueous media represents a prime example of green chemistry, as it eliminates the need for organic solvents and minimizes byproduct formation. organic-chemistry.org Mechanochemical methods, such as solvent-free synthesis or liquid-assisted grinding, are also being explored for the synthesis of short peptides using Boc-protected amino acids, signaling a broader shift towards more sustainable and atom-economical synthetic routes. acs.org

Stereoselective Synthesis of L- and D-Boc-Thr-OBzl

Purification and Analytical Characterization Methodologies

Following synthesis, this compound undergoes stringent purification and analytical characterization to confirm its identity, purity, and stereochemical integrity, which are critical for its downstream applications.

Purification methods commonly include crystallization and chromatography. Amino acid benzyl esters are frequently isolated as p-toluenesulfonate salts, which can be readily precipitated as white solids by the addition of suitable solvents like ethyl acetate. unimi.it This precipitation step serves as an initial purification. Further purification can be achieved through recrystallization from appropriate solvent systems to enhance purity. google.com

Comprehensive analytical characterization is indispensable for validating the synthesized this compound. Key analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to elucidate the molecular structure by analyzing chemical shifts, coupling patterns, and signal integrations, confirming the presence and connectivity of the Boc group, benzyl group, and threonine backbone. bioglyco.com

Mass Spectrometry (MS) : Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are utilized to determine the precise molecular weight and confirm the molecular formula of the compound.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly chiral HPLC, is routinely employed to assess the chemical purity and enantiomeric excess (ee) of the L- or D-isomer, providing critical information on the stereochemical integrity of the product and ensuring that no racemization occurred during synthesis. unimi.it

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present, with characteristic absorption bands for the carbonyl groups of the ester and carbamate (B1207046), and the hydroxyl group of the threonine side chain.

Melting Point Determination : For solid compounds, a sharp and consistent melting point is an indicator of high purity.

These analytical methods collectively provide a robust framework for ensuring the quality and suitability of this compound for its intended applications.

Protective Group Chemistry of Boc Thr Obzl in Peptide Synthesis

Role of the tert-Butoxycarbonyl (Boc) Group in N-Terminal Protection

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino terminus of amino acids in peptide synthesis. masterorganicchemistry.comwikipedia.org Its primary function is to prevent the amino group from participating in unwanted reactions during the coupling of subsequent amino acids in the growing peptide chain. biosynth.compeptide.com

Acidity Sensitivity and Deprotection Mechanisms (e.g., Trifluoroacetic Acid Cleavage)

The Boc group's utility stems from its susceptibility to cleavage under acidic conditions, a process that regenerates the free amine required for the next coupling step. wikipedia.org Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose. commonorganicchemistry.comjkchemical.com The deprotection mechanism involves the protonation of the tert-butyl carbamate (B1207046) by TFA. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which then forms a carbamic acid. commonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.com The resulting amine is typically obtained as its TFA salt. commonorganicchemistry.com

It is crucial to manage the tert-butyl cation generated during deprotection, as it can be a source of side reactions by alkylating nucleophilic residues within the peptide chain. wikipedia.orgpeptide.com To mitigate this, scavengers are often added to the cleavage cocktail. peptide.com

Orthogonality Considerations with Other Protecting Groups

A key concept in peptide synthesis is "orthogonality," which refers to the ability to selectively remove one type of protecting group in the presence of others. peptide.com The Boc group is stable under basic and nucleophilic conditions, which allows for an orthogonal protection strategy when combined with base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org However, the Boc/OBzl protection scheme, as seen in Boc-Thr-OBzl, is considered quasi-orthogonal rather than truly orthogonal. biosynth.com This is because both the Boc and benzyl-based groups are acid-labile, although they exhibit different sensitivities to acid strength. biosynth.compeptide.com

Functionality of the O-Benzyl (OBzl) Group in Side-Chain and C-Terminal Protection

The O-benzyl (OBzl) group serves to protect the hydroxyl side chain of threonine and can also be used to protect the C-terminus. peptide.com This protection prevents the hydroxyl group from undergoing undesired reactions, such as acylation, during peptide synthesis. biosynth.com

Cleavage Conditions and Selectivity (e.g., Hydrogen Fluoride (B91410), Trifluoromethanesulfonic Acid, Trimethylsilyl (B98337) Trifluoromethanesulfonate (B1224126), Hydrogenolysis)

The O-benzyl group is more stable to acid than the Boc group and requires stronger acidic conditions for its removal. peptide.com Reagents such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are typically employed for the cleavage of benzyl (B1604629) ethers. peptide.compeptide.com These harsh conditions are generally reserved for the final step of the synthesis, where all protecting groups are removed simultaneously with the cleavage of the peptide from the resin. peptide.comiris-biotech.de

Alternatively, the O-benzyl group can be removed under milder, non-acidic conditions through catalytic hydrogenolysis. commonorganicchemistry.comresearchgate.net This method involves the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. commonorganicchemistry.com This approach offers selectivity, as it does not affect acid-labile groups like Boc. organic-chemistry.org

| Cleavage Reagent | Conditions | Selectivity |

| Hydrogen Fluoride (HF) | Strong acid | Cleaves both Boc and OBzl |

| Trifluoromethanesulfonic Acid (TFMSA) | Strong acid | Cleaves both Boc and OBzl |

| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Strong acid | Cleaves both Boc and OBzl |

| Hydrogenolysis (H₂/Pd-C) | Catalytic reduction | Selectively cleaves OBzl |

Stability Profiles under Various Reaction Conditions

The O-benzyl group demonstrates considerable stability under a range of reaction conditions encountered in peptide synthesis. It is stable to the moderately acidic conditions used for Boc deprotection (e.g., 50% TFA in DCM) and to the basic conditions used for Fmoc deprotection. peptide.comuwindsor.ca This stability is crucial for maintaining the integrity of the side-chain protection throughout the iterative cycles of peptide chain elongation. peptide.com However, the benzyl ether is susceptible to cleavage under harsh reductive conditions like Birch reduction (Na/NH₃(l)). uwindsor.campg.de

Comparative Analysis of Boc/OBzl Protection Schemes in Different Synthetic Strategies

The Boc/OBzl protection strategy was one of the earliest and most widely used methods in solid-phase peptide synthesis (SPPS). iris-biotech.de It relies on a gradation of acid lability, where the temporary N-terminal Boc group is removed with a moderate acid like TFA, while the more permanent side-chain benzyl groups are cleaved with a much stronger acid like HF in the final step. peptide.com

Advantages of the Boc/OBzl Strategy:

Reduced Aggregation: In situ neutralization protocols often used in Boc-based synthesis can help to minimize peptide aggregation, which can be a significant problem in long or difficult sequences. peptide.com

Suitability for Certain Sequences: This strategy can be advantageous for the synthesis of base-sensitive peptides. biosynth.com

Disadvantages of the Boc/OBzl Strategy:

Harsh Cleavage Conditions: The use of highly corrosive and toxic reagents like HF for final cleavage requires specialized equipment and handling procedures. iris-biotech.de

Lack of True Orthogonality: As both protecting groups are acid-labile, there is a potential for premature loss of side-chain protection during repeated Boc deprotection steps, although this is generally minimal. biosynth.comiris-biotech.de

| Strategy | N-α-Protection | Side-Chain Protection | Deprotection (N-α) | Final Cleavage | Key Features |

| Boc/OBzl | Boc (acid-labile) | OBzl (acid-labile) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal, good for long/difficult sequences. biosynth.compeptide.compeptide.com |

| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Orthogonal, milder conditions. iris-biotech.de |

Applications of Boc Thr Obzl As a Building Block in Complex Chemical Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-Thr-OBzl is a frequently utilized derivative for incorporating threonine residues into a growing peptide chain anchored to a solid support. peptide.compeptide.com The Boc/Bzl protection strategy is a classical approach in SPPS, where the Boc group is cleaved at each cycle using moderately acidic conditions, such as trifluoroacetic acid (TFA), while the benzyl (B1604629) ether side-chain protection remains intact until the final cleavage step, which typically employs a strong acid like hydrogen fluoride (B91410) (HF). beilstein-journals.orgnih.gov

Commonly, coupling is performed using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or in situ activating agents such as HBTU. researchgate.net The reaction rates can be accelerated, and side reactions like racemization can be suppressed by the addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com The progress of the coupling reaction is often monitored using qualitative tests, such as the ninhydrin (B49086) (Kaiser) test, to detect any remaining free primary amines on the solid support. csic.es

Research has shown that coupling efficiency is dependent on the reaction conditions and the specific peptide sequence being synthesized. For instance, continuous-flow SPPS has been demonstrated as a rapid and efficient alternative to traditional batchwise synthesis, with studies on model peptides like Leu-Ala-Gly-Val showing high yields when using two 30-minute couplings per cycle with Boc-amino acid symmetric anhydrides. pnas.org

| Parameter | Influence on Coupling Efficiency & Kinetics | Common Approaches & Reagents | Reference |

|---|---|---|---|

| Activating Reagent | Determines the nature of the activated species and reaction rate. Onium salt-based reagents (HBTU, HCTU) are generally fast and efficient. | DCC, HBTU, HCTU, TBTU, COMU | researchgate.net |

| Solvent | Affects the swelling of the resin and the solubility of reactants. Highly polar solvents are generally preferred. | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (B109758) (DCM) | beilstein-journals.orgoup.com |

| Additives | Can suppress racemization and accelerate the coupling reaction by forming a more reactive intermediate. | 1-Hydroxybenzotriazole (HOBt), Ethyl cyano(hydroxyimino)acetate (Oxyma) | peptide.comnih.gov |

| Reaction Time & Temperature | Longer reaction times or elevated temperatures can drive difficult couplings to completion but may increase side reactions. | Typically 1-2 hours at room temperature; microwave irradiation can significantly shorten times. | nih.govpnas.org |

Several side reactions can occur during the SPPS of peptides containing this compound, potentially compromising the purity and yield of the target peptide. The benzyl ether protecting the threonine side chain is generally stable to the repetitive TFA treatments used for Boc-group removal, which is a key advantage of this protecting group strategy. peptide.com

One potential side reaction is transesterification . Studies on analogous compounds like Boc-Glu(OBzl) have shown that transesterification can occur during the initial attachment of the amino acid to the resin, particularly when catalyzed by bases like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.gov This can lead to the formation of methyl or other alkyl esters of the amino acid, which can be incorporated into the peptide. To mitigate this, cesium-derived resin attachment methods or maintaining anhydrous and low-temperature conditions are often employed. nih.gov

Acetylation is another concern, especially during "capping" steps designed to block unreacted amino groups. Acetic anhydride (B1165640) (Ac₂O), a common capping agent, can potentially acetylate the hydroxyl group of threonine if it is not properly protected. The use of the benzyl ether on the threonine side chain in this compound effectively prevents this side reaction. peptide.com However, unwanted acetylation or formylation of the N-terminal amine can occur under certain conditions. researchgate.net For example, trifluoroacetylation of the N-terminal amine can be a side reaction during the final TFA cleavage step, particularly if the N-terminal amino acid is a hydroxyamino acid. researchgate.net The use of Boc protection on the N-terminal residue can help suppress this side reaction. researchgate.net

| Side Reaction | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Transesterification | Alcoholysis of the activated carboxyl group or ester linkage to the resin, leading to undesired ester byproducts. | Use of cesium salt for resin loading; careful control of base catalysis and temperature. | nih.gov |

| Acetylation/Formylation | Acylation of free amines or hydroxyl groups by capping reagents or solvent impurities (e.g., from DMF decomposition). | Use of stable side-chain protection like the benzyl ether for threonine's hydroxyl group. | peptide.comnih.gov |

| Trifluoroacetylation | Acylation of the N-terminal amine by TFA during cleavage, especially with N-terminal hydroxyamino acids. | Ensuring the N-terminal residue is Boc-protected before the final cleavage step. | researchgate.net |

| Incomplete Deprotection/Coupling | Failure to completely remove the Boc group or couple the next amino acid, leading to deletion sequences. | Use of optimized deprotection/coupling times and reagents; monitoring with tests like the Kaiser test. | csic.espnas.org |

Coupling Efficiency and Reaction Kinetics in SPPS

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant for many research applications, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, remains a valuable strategy, particularly for the large-scale production of shorter peptides and peptide fragments. acs.org this compound is readily employed in LPPS, where its solubility characteristics and defined protection scheme are advantageous. nih.gov

Fragment condensation is a powerful LPPS approach where smaller, protected peptide fragments are synthesized independently and then coupled together to form a larger peptide. squarespace.com This convergent strategy can be more efficient than linear, stepwise synthesis for long peptides. acs.org

This compound can be incorporated into fragments that are later used in these condensation reactions. For example, a di- or tri-peptide fragment containing a C-terminal this compound can be synthesized and purified. After selective deprotection of either the N-terminal Boc group or the C-terminal benzyl ester, this fragment can be coupled with another peptide fragment. publish.csiro.ausci-hub.se A synthesis of a tridecapeptide fragment of myelin basic protein utilized the condensation of a tetrapeptide, Boc-Phe-Lys(Nε-Cbz)-Leu-Gly-OH, with a nonapeptide containing multiple Ser(OBzl) residues, showcasing a similar strategy. publish.csiro.au The choice of coupling reagent (e.g., DCC/HOBt) is crucial to minimize racemization at the C-terminal residue of the activated fragment. publish.csiro.ausci-hub.se

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This compound can be a precursor in chemoenzymatic strategies. For instance, a chemically synthesized peptide fragment containing this compound can be subjected to enzymatic manipulation. nih.gov Enzymes like proteases can be used in reverse (ligase activity) to couple peptide fragments under specific pH and solvent conditions.

In one example, the synthesis of a dotriacontapeptide corresponding to a C-terminal sequence of human chorionic gonadotropin (hCG-β) was achieved by the stepwise fragment condensation of five chemically synthesized fragments, some of which contained Boc and Bzl protected residues like Z-Ser(Bzl) and Z-Gln-Asp(OBzl)-OH. researchgate.net This highlights how protected building blocks like this compound are integral to creating the necessary fragments for subsequent enzymatic or chemical ligation steps. The use of enzymes can offer advantages in terms of regioselectivity and chemoselectivity, avoiding the need for extensive side-chain protection in some cases. nih.gov

Fragment Condensation Strategies

Precursor in the Synthesis of Peptide Mimetics and Unnatural Amino Acid Conjugates

The versatility of this compound extends beyond the synthesis of natural peptides. It serves as a valuable starting material for creating peptide mimetics and conjugates with unnatural amino acids, which are designed to have improved stability, bioavailability, or novel biological activities. bas.bg

Peptidomimetics often incorporate non-standard backbones or side chains to mimic the structure and function of a natural peptide. This compound can be chemically modified at its free hydroxyl group (after synthesis into a peptide and selective deprotection) or used in peptide sequences that are later cyclized or otherwise altered. bas.bg

Furthermore, this compound can be incorporated into sequences that are subsequently conjugated to other molecules. The site-specific incorporation of unnatural amino acids with unique chemical handles (e.g., azides, alkynes) allows for precise conjugation with other molecules like polymers, oligonucleotides, or small-molecule drugs. nih.gov While this compound itself is a natural amino acid derivative, it is a component of peptide chains into which these unnatural amino acids are introduced. For example, a peptide containing this compound could be synthesized and then coupled to a molecule containing an unnatural amino acid. nih.gov The synthesis of enantiopure N-Boc-β³-amino acid methyl esters, which are building blocks for β-peptides (a type of peptidomimetic), often starts from standard α-amino acids, demonstrating a pathway from natural amino acid derivatives to unnatural backbones. rsc.org

Chemical Transformations and Reactivity of Boc Thr Obzl and Its Analogs

Investigation of Selective Deprotection Reactions

The successful synthesis of peptides and other complex molecules often relies on the ability to selectively remove protecting groups at different stages of a reaction sequence. Boc-Thr-OBzl incorporates two protecting groups, Boc and Bzl, both of which are acid-labile, presenting a challenge for truly orthogonal deprotection strategies.

Sequential and Differential Protecting Group Removal

While the Boc and benzyl (B1604629) (OBzl) protecting groups are both sensitive to acidic conditions, their differential lability can be exploited for sequential removal, albeit with careful control. In solid-phase peptide synthesis (SPPS), the Boc/OBzl protection scheme is still utilized, although it is not considered truly orthogonal compared to the Fmoc/tBu method, where Fmoc is base-labile and tBu is acid-labile nih.gov.

The Boc group, protecting the α-amino group, can typically be removed using 90% trifluoroacetic acid (TFA) in the presence of scavengers nih.gov. Scavengers are essential to trap carbocations generated during acidolysis, preventing unwanted side reactions like alkylation of sensitive residues easychem.orgamericanelements.com.

The benzyl ester (OBzl) protecting the carboxyl group exhibits lability to 10% acetic acid and hydrogen fluoride (B91410) (HF) nih.gov. Furthermore, benzyl esters can be removed through catalytic hydrogenolysis (H₂/Pd-C) or by treatment with strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) fishersci.be. In Boc-SPPS, liquid anhydrous HF is a common reagent for the global deprotection of side-chain protecting groups and cleavage of the peptide from the resin via an SN1 mechanism easychem.org.

Recent research has explored selective deprotection of N-Boc groups based on temperature control, demonstrating the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by varying reaction temperature and residence time fishersci.ca. This highlights the potential for fine-tuning deprotection conditions even for groups with similar chemical sensitivities.

The concept of orthogonality in protecting groups dictates that they should be removable under distinct chemical conditions and in any desired order nih.govnih.gov. While Boc and OBzl share acid sensitivity, careful manipulation of acid strength and reaction conditions allows for differential removal, making this compound a versatile building block.

Table 1: Typical Deprotection Conditions for Boc and Benzyl Ester Groups

| Protecting Group | Reagent and Conditions | Notes |

| Boc (α-amino) | 90% Trifluoroacetic Acid (TFA) with scavengers nih.gov | Scavengers prevent side reactions from carbocations easychem.orgamericanelements.com. |

| Benzyl Ester (OBzl) (carboxyl) | 10% Acetic Acid nih.gov | Milder acid conditions for selective removal. |

| Benzyl Ester (OBzl) (carboxyl) | Hydrogen Fluoride (HF) nih.goveasychem.org | Used in Boc-SPPS for global deprotection and resin cleavage easychem.org. |

| Benzyl Ester (OBzl) (carboxyl) | Catalytic Hydrogenolysis (H₂/Pd-C) fishersci.be | Alternative method, typically milder than strong acids. |

| Benzyl Ester (OBzl) (carboxyl) | Trifluoromethanesulfonic Acid (TFMSA) fishersci.be | Strong acid, often used with scavengers. |

Reactivity of the Benzyl Ester Moiety

The benzyl ester moiety in this compound is not merely a protecting group but also a site of potential chemical reactivity, influencing processes such as transesterification and amide isomerization in analogous compounds.

Transesterification Processes and Mechanisms

Transesterification is a chemical reaction that involves the exchange of the alkoxy (OR) group of an ester with another alcohol chemimpex.comnih.gov. This process is significant in synthetic chemistry as it allows for the conversion of one ester into another. Benzyl esters are frequently employed to protect carboxylic acid functionalities in amino acid derivatives and peptide synthesis wikipedia.orgecostore.com.

The mechanism of transesterification can proceed under both basic and acidic conditions chemimpex.comnih.govchem960.com. Under basic conditions, the reaction typically involves a nucleophilic attack by an alkoxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxide group chemimpex.com. For this reaction to proceed efficiently, a large excess of the incoming alcohol and the absence of water are critical to shift the equilibrium towards product formation and prevent hydrolysis nih.gov.

Under acidic conditions, the mechanism initiates with the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the attacking alcohol nucleophilically adds to this activated carbonyl, forming a tetrahedral intermediate. This intermediate then undergoes a series of proton transfer steps and the elimination of the leaving alcohol, regenerating the acid catalyst chemimpex.comchem960.com. This acid-catalyzed mechanism is often described by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) chemimpex.com.

Studies on analogous amino acid derivatives, such as Boc-Asp(Dpa)-OBzl, have demonstrated that the benzyl ester readily undergoes transesterification when exposed to alcohols like methanol (B129727) or CD₃OD wikipedia.orgfishersci.nlfishersci.be. In peptide synthesis, transesterification of Boc-Glu(OBzl) has been observed during tetramethylammonium (B1211777) hydroxide (B78521) (TMAH)-catalyzed resin attachment, highlighting a potential side reaction under certain conditions uni.lu.

Amide Cis-Trans Isomerization in Metal Complexes of Analogous Compounds

Amide bonds are known for their restricted rotation, which can lead to cis-trans isomerism, particularly significant in the context of peptide structure and function fishersci.dk. In metal complexes of amino acid derivatives, the coordination of metal ions can significantly influence the rotational barriers of amide bonds.

Research on the aspartic acid derivative Boc-Asp(Dpa)-OBzl, which contains a tertiary amide linkage, a C-terminal benzyl ester, and an N-terminal urethane (B1682113) protecting group, has provided insights into this phenomenon wikipedia.orgfishersci.nlfishersci.be. Upon coordination with metal ions such as Cd(NO₃)₂ and Zn(NO₃)₂, the barriers to rotation about the tertiary amide C-N bond were found to be significantly reduced compared to the free ligand wikipedia.orgfishersci.nlfishersci.be.

For instance, the free ligand Boc-Asp(Dpa)-OBzl exhibited a rotational barrier of 18.5 kcal mol⁻¹ in CDBr₃. Upon complexation, the cadmium complex showed a barrier of 12.9 kcal mol⁻¹ in (CD₃)₂CO, and the zinc complex displayed a barrier of 13.8 kcal mol⁻¹ in (CD₃)₂CO wikipedia.orgfishersci.nlfishersci.be. This reduction in rotational barrier indicates increased flexibility of the amide bond within the metal complex. Interestingly, while zinc(II) was found to be significantly more active in accelerating transesterification, both zinc(II) and cadmium(II) ions exhibited comparably fast rates for tertiary amide bond rotation wikipedia.orgfishersci.nl. The Boc protecting group itself can exist as (E) and (Z) isomers, with varying proportions (e.g., 9% E and 91% Z observed for Boc-Asp(Dpa)-OBzl) wikipedia.orgfishersci.nlfishersci.be.

Table 2: Amide C-N Bond Rotational Barriers in Boc-Asp(Dpa)-OBzl and its Metal Complexes

| Compound / Complex | Solvent | Rotational Barrier (kcal mol⁻¹) wikipedia.orgfishersci.nlfishersci.be |

| Boc-Asp(Dpa)-OBzl (Free Ligand) | CDBr₃ | 18.5 |

| [(Boc-Asp(Dpa)-OBzl)Cd(NO₃)₂] | (CD₃)₂CO | 12.9 |

| [(Boc-Asp(Dpa)-OBzl)Zn(NO₃)₂] | (CD₃)₂CO | 13.8 |

| [(Boc-Asp(Dpa)-OCH₃)Cd(NO₃)₂] | CD₃OD | 14.1 |

| [(Boc-Asp(Dpa)-OCD₃)Zn(NO₃)₂] | (CD₃)₂CO:CD₃OD (3:1) | 13.4 |

Role of the Threonine Side Chain in Chemical Modifications

The hydroxyl group of the threonine side chain is susceptible to O-alkylation and O-benzylation reactions nih.govfishersci.bewikipedia.org. For instance, O-alkylations of threonine derivatives can be achieved through photoinduced decarboxylative radical reactions under mild conditions, notably without racemization nih.govfishersci.bewikipedia.org. Beyond simple alkylation, the threonine hydroxyl group is also a site for important post-translational modifications, including O-linked glycosylation and phosphorylation nih.govfishersci.ca. Phosphorylation, in particular, introduces a phosphate (B84403) group that can influence coordination with metal ions in biological processes nih.gov.

In Boc chemistry, to prevent undesired side reactions during peptide synthesis, the threonine side chain's hydroxyl group is typically protected, most commonly as a benzyl ether, forming derivatives like Boc-Thr(Bzl)-OH fishersci.cafishersci.at. However, the reactivity of the threonine side chain can also lead to challenges; for example, dehydration of threonine esters during tosylation can result in the formation of dehydrothreonine derivatives, especially in the case of N-α-Fmoc-threonine benzyl ester nih.gov. The hydroxyl group can also participate in esterification reactions with carboxyl groups of other molecules fishersci.atwikidata.org.

Synthesis and Research of Boc Thr Obzl Derivatives

Phosphorylated Threonine Derivatives (e.g., Boc-Thr(PO(OBzl)OH)-OH)

Phosphorylation of amino acid residues, notably serine, threonine, and tyrosine, constitutes a crucial post-translational modification in biological systems, playing an indispensable role in cellular signal transduction pathways rsc.orgnih.gov. The precise chemical synthesis of phosphothreonine-containing peptides is therefore vital for comprehensive studies of these intricate biological processes. Boc-Thr-OBzl, with its accessible hydroxyl group, presents an ideal precursor for the introduction of phosphate (B84403) moieties.

Methodologies for O-Phosphorylation

Diverse chemical methodologies have been developed for the O-phosphorylation of threonine derivatives. One prominent strategy utilizes protected Boc-Thr[PO(OR1)2]-OH derivatives, where R1 can represent phenyl or alkyl groups, within Boc-based solid-phase synthesis protocols thieme-connect.de. For example, dimethyl-protected O-phosphorylated amino acid derivatives have been successfully incorporated into peptides using standard Boc chemistry researchgate.net.

Another effective approach involves phosphitylation using phosphoramidites in the presence of an activator, followed by the oxidation of the trivalent phosphorus (P(III)) to the pentavalent state (P(V)) rsc.orgrsc.org. A widely adopted protocol employs tetrazole as an activator and t-butyl hydroperoxide for the oxidation step rsc.org. However, the inherent bulkiness and negative charges of the phosphate group can introduce complexities during chemical synthesis, potentially leading to side products or incomplete coupling reactions rsc.org.

For the step-wise synthesis of phosphoserine and phosphothreonine-containing peptides, the use of monobenzyl derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH, is often the preferred or sole option . This preference stems from the susceptibility of fully protected phosphate triesters of these amino acids to undergo β-elimination when exposed to piperidine, a common reagent in Fmoc deprotection . Optimal results for the introduction of these partially protected derivatives are typically achieved using uronium-based coupling reagents, such as HATU or HBTU, often in conjunction with a three-fold excess of N,N-diisopropylethylamine (DIPEA) .

Stability and Cleavage of Phosphate Protecting Groups

The selection of an appropriate phosphate protecting group is paramount, necessitating a careful balance between its stability throughout the peptide assembly process and its efficient cleavage without causing degradation of the sensitive phosphothreonine residue thieme-connect.denih.gov. Benzyl (B1604629) (Bzl) groups are frequently employed as protecting groups for hydroxyl functionalities, including those on phosphate esters libretexts.orgpeptide.com.

In the context of phosphate protection, phenyl phosphate protection has demonstrated suitability for peptide synthesis, whereas certain alkyl phosphate groups, including benzyl, may exhibit excessive acid sensitivity under specific Boc-based peptide assembly conditions thieme-connect.de. However, benzyl esters are generally amenable to removal via hydrogenolysis libretexts.orgorganic-chemistry.org. For instance, palladium-catalyzed hydrogenolysis in formic acid has been successfully utilized to cleave benzyl and phenyl phosphate protecting groups from protected phosphoserine tripeptides, affording the deprotected phosphopeptide in high yield researchgate.net.

It is crucial to recognize that the stepwise incorporation of fully protected phosphoamino acid derivatives is generally incompatible with Boc-based peptide synthesis. This is because the iterative Boc cleavage conditions, which involve treatment with trifluoroacetic acid (TFA), would typically lead to the degradation of many phosphoryl derivatives google.com. This underscores the importance of meticulous selection of protecting groups and deprotection strategies tailored to the specific synthetic pathway.

Table 1: Common Phosphate Protecting Groups and Cleavage Methods

| Protecting Group | Cleavage Method(s) | Notes |

| Benzyl (Bzl) | Hydrogenolysis (e.g., Pd/C) researchgate.netlibretexts.orgorganic-chemistry.org | Can be acid-sensitive in some Boc-chemistry contexts thieme-connect.de. |

| Methyl (Me) | Strong nucleophiles (e.g., thiophenol/TEA) libretexts.org | Used in dimethyl-protected derivatives researchgate.net. |

| tert-Butyl (t-Bu) | Mild acidolysis researchgate.net | |

| 2-Cyanoethyl | Mild base libretexts.org | Widely used in oligonucleotide synthesis libretexts.org. |

| Phenyl (Ph) | Hydrogenolysis (e.g., Pt-mediated) thieme-connect.deresearchgate.net | Considered suitable for peptide synthesis thieme-connect.de. |

Glycosylated Threonine Derivatives

O-glycosylation, characterized by the covalent attachment of carbohydrate moieties to the hydroxyl groups of serine or threonine residues, represents another significant post-translational modification in proteins acs.orgnih.gov. These modifications contribute to diverse biological functions, including modulating protein activity and conformation acs.orgnih.gov. This compound, with its free hydroxyl group, serves as a valuable starting material for the synthesis of glycosylated threonine derivatives.

Strategies for O-Glycosylation via the Hydroxyl Group

Strategies for O-glycosylation via the hydroxyl group of threonine derivatives encompass both chemical and enzymatic approaches. Mucin-type O-glycosylation, a prevalent form, involves the attachment of N-acetylgalactosamine (GalNAc) to the hydroxyl group of serine and threonine residues nih.govnih.gov. Other types of O-glycosylation can be initiated by various monosaccharides, including mannose, galactose, fucose, glucose, or xylose acs.org.

For the chemical synthesis of O-glycosylated peptides, pre-functionalized building blocks are often employed, such as Fmoc-Thr(Ac3AcNH-α-Gal)-OH or Fmoc-Thr(Ac3AcNH-β-Glc)-OH, where the acetylated carbohydrate moiety is already linked to the threonine side chain . These derivatives are designed to be compatible with standard solid-phase peptide synthesis protocols .

Table 2: Examples of Glycosylated Threonine Derivatives and Synthesis Approaches

| Derivative Type | Glycan Moiety | Synthesis Strategy | Notes |

| Mucin-type O-glycosylation | N-acetylgalactosamine (GalNAc) nih.govnih.gov | Chemical synthesis using protected building blocks (e.g., Fmoc-Thr(Ac3AcNH-α-Gal)-OH) | Common in glycoproteins and often antigenic nih.gov. |

| O-GlcNAc glycosylation | β-O-D-N-acetylglucosamine (β-O-GlcNAc) rsc.org | Chemical synthesis using protected building blocks (e.g., Fmoc-Thr-(Ac3OGlcNAc)-OH) nih.gov | A key and dynamic post-translational modification in eukaryotic cells rsc.org. |

| Galactosylated Threonine | Galactose mdpi.com | Enzymatic transgalactosylation (e.g., using β-galactosidase) mdpi.com | Acceptor specificity of the enzyme is influenced by protecting groups mdpi.com. |

Other Side-Chain Modified Threonine Derivatives

Beyond phosphorylation and glycosylation, the hydroxyl group of threonine in this compound can undergo various other side-chain modifications. In Boc chemistry, the threonine side chain is most commonly protected as the benzyl ether, yielding derivatives like Boc-Thr(Bzl)-OH peptide.com. The synthesis of Boc-Thr(Bzl)-OH typically involves the benzylation of Boc-Thr-OH thieme-connect.de. This benzyl ether protection is widely employed in both solution-phase and solid-phase peptide synthesis thieme-connect.de.

While specific detailed examples of other modifications such as direct acylation or alkylation of the threonine hydroxyl group in this compound are less frequently elaborated upon in the provided literature compared to phosphorylation and glycosylation, the inherent reactivity and versatility of the hydroxyl group allow for a broad spectrum of chemical transformations. For instance, in the broader context of amino acid protection, various protecting groups like tert-butyl ether or trityl ethers are utilized for serine and threonine in Fmoc chemistry, which can be selectively deprotected on-resin for subsequent modifications, including the preparation of phosphoserine- and phosphothreonine-containing peptides by global phosphorylation methodology peptide.com. The benzyl group itself, while serving as a protecting group for the threonine hydroxyl in this compound, can also be considered a side-chain modification when compared to the native, unprotected threonine residue.

Biochemical and Biological Research Applications of Boc Thr Obzl Containing Peptides

Design and Synthesis of Enzyme Inhibitors (e.g., Factor XIa, Plasma Kallikrein, 20S Proteasome, Caspases, Human Rhinovirus 3C Protease)

The strategic incorporation of protected amino acids like Boc-Thr-OBzl into peptidic and small molecule scaffolds is a common approach in the development of enzyme inhibitors. These inhibitors are designed to precisely interact with the active sites of target enzymes, modulating their catalytic activity.

Threonine derivatives play a significant role in the construction of peptidic scaffolds aimed at enzyme inhibition. For instance, threonine-rich β-hairpin peptides have been designed as a novel class of antibody-mimetic compounds, termed β-bodies, which are under investigation for their ability to control enzyme inhibition, among other protein interactions acs.org. The unique hydroxyl group of threonine allows for specific modifications and interactions, enhancing the stability, solubility, or binding affinity of drug candidates . Non-natural threonine derivatives are frequently utilized in drug development to improve drug performance . Peptide-based scaffolds are often optimized with specific amino acid residues to mimic enzyme substrates, thereby improving recognition by catalytic subunits and facilitating hydrogen-bonding and hydrophobic interactions within the substrate channel rsc.org.

This compound is directly employed in the preparation of substituted oxopyridine derivatives that function as inhibitors of Factor XIa and plasma kallikrein chemicalbook.com. These enzymes are significant targets in the context of thrombotic and thromboembolic diseases chemicalbook.com. For example, fluorogenic tripeptide substrates such as Boc-Glu(OBzl)-Ala-Arg-AMC are used to assay Factor XIa activity, demonstrating the utility of benzyl-protected amino acid residues in the design of probes and inhibitors for coagulation factors researchgate.netpostersessiononline.euresearchgate.net. Similarly, Boc-Glu(OBzl)-Gly-Arg-MCA has been used to assay Factor XIIa, which activates plasma kallikrein nih.gov.

While this compound itself is specifically noted for Factor XIa and plasma kallikrein inhibitor synthesis, other protected amino acid benzyl (B1604629) esters, such as Boc-Ser(OBzl), have been incorporated into peptide aldehyde derivatives that exhibit inhibitory activity against the 20S proteasome mdpi.comnih.gov. Furthermore, Boc-Asp(OBzl)-CMK (Caspase Inhibitor IV) is a known peptide-based inhibitor of human caspases, including IL-1 converting enzyme (ICE, caspase-1), and human rhinovirus (HRV) 3C protease caymanchem.comglpbio.combiomol.comcaymanchem.commerckmillipore.commerckmillipore.commedchemexpress.comcore.ac.uk. These examples highlight the broader application of Boc-protected and benzyl-esterified amino acids, including threonine, as critical components in the design of diverse enzyme inhibitors.

Table 1: Examples of Enzyme Targets and Related Inhibitor Motifs

| Enzyme Target | Related Inhibitor Motif/Compound | Role of this compound or Analogue | References |

| Factor XIa | Substituted oxopyridine derivatives; Boc-Glu(OBzl)-Ala-Arg-AMC | Used in preparation/assay | chemicalbook.comresearchgate.netpostersessiononline.euresearchgate.net |

| Plasma Kallikrein | Substituted oxopyridine derivatives | Used in preparation | chemicalbook.com |

| 20S Proteasome | Boc-Ser(OBzl)-Leu-Leucinal (analogue) | Analogous building block | mdpi.comnih.gov |

| Caspases | Boc-Asp(OBzl)-CMK (analogue) | Analogous building block | caymanchem.comglpbio.combiomol.comcaymanchem.commerckmillipore.commerckmillipore.commedchemexpress.comcore.ac.uk |

| Human Rhinovirus 3C Protease | Peptide-based inhibitors (e.g., Boc-Glu-OBzl containing) | Analogous building block | caymanchem.comglpbio.combiomol.comcaymanchem.com |

Peptidic Scaffolds Incorporating Threonine Derivatives

Studies of Peptide-Protein Interactions and Binding Affinity

Peptides containing protected amino acids, including those with this compound, are frequently utilized in studies aimed at understanding peptide-protein interactions and quantifying binding affinities. The protecting groups, such as Boc and OBzl, are crucial for maintaining the structural integrity and solubility of the peptides during synthesis and experimental assays, allowing researchers to study specific interactions without interference from reactive termini ontosight.ai. While specific studies directly citing this compound for peptide-protein interactions were not found, protected dipeptides like Boc-Gly-Gly-OBzl are recognized as building blocks for studying peptide-protein interactions and cell signaling pathways ontosight.ai. The principles applied to such protected peptides extend to this compound containing sequences, enabling detailed investigations into how modifications to amino acid residues influence binding to target proteins.

Research into Self-Assembly and Aggregation Phenomena of Peptidic Derivatives (e.g., Micelle Formation)

The self-assembly of peptidic derivatives into ordered nanostructures, such as micelles, nanotubes, and fibrils, is an active area of research with implications for biomaterials and drug delivery. The presence of hydrophobic and hydrophilic segments, often achieved through the strategic placement of protected amino acids, drives these assembly processes nist.govosti.gov. For instance, peptide amphiphiles, which combine a peptide headgroup with a hydrophobic alkyl tail, are known to self-assemble into various morphologies, including cylindrical micelles and nanofiber networks nist.govnih.gov. The benzyl ester (OBzl) group, being hydrophobic and aromatic, contributes to the amphiphilic character of such molecules. Studies on Fmoc-FFFF-OBzl (N-fluorenylmethoxycarbonyl-tetraphenylalanine benzyl ester) have shown the formation of coexisting multiple assemblies, a feature attributed to the aromatic protecting groups at the peptide terminals researchgate.net. This demonstrates how the benzyl ester moiety, as found in this compound, can influence the self-assembly and aggregation behavior of peptidic derivatives by contributing to hydrophobic interactions and π-π stacking. The driving force for micelle formation in peptide amphiphiles is often enthalpic, originating from factors like conformational energy and electrostatic/van der Waals interactions nih.gov.

Modulatory Roles in Cellular Pathways (e.g., Nitric Oxide Signaling Pathways, Cell Signaling)

Protected amino acid derivatives, including those related to this compound, serve as valuable tools for investigating and modulating cellular pathways. For example, H-Arg(NO2)-Obzl (Nω-nitro-L-arginine benzyl ester) is used in cellular and molecular biology to study nitric oxide (NO) synthesis and signaling pathways by inhibiting nitric oxide synthase (NOS) . While this compound is primarily known as a building block for enzyme inhibitors, the enzymes it helps target, such as Factor XIa and plasma kallikrein, are themselves involved in complex cellular and physiological processes, including coagulation and inflammation chemicalbook.compostersessiononline.eu. Inhibiting these enzymes can thus indirectly modulate downstream cellular pathways. The broader field of cell signaling research frequently employs modified amino acids and peptides to probe specific interactions and understand regulatory mechanisms within cells ontosight.ai.

Structure Activity Relationship Sar Studies Involving Boc Thr Obzl Motifs

Impact of Threonine and its Protection on Biological Activity

Threonine is a unique amino acid due to its hydroxyl-containing side chain, which can undergo various post-translational modifications such as glycosylation and phosphorylation. These modifications are known to significantly impact peptide activity and conformation. For instance, glycosylation of threonine residues can provide structural rigidity to a peptide backbone, which has been shown to influence antimicrobial activity in peptides like Drosocin nih.gov. Similarly, phosphothreonine residues can induce greater structural adjustments and conformational restriction in peptides compared to phosphoserine residues, as observed in NMR studies researchgate.net.

In Boc-Thr-OBzl, the tert-Butoxycarbonyl (Boc) group serves as an N-alpha amino protecting group, while the benzyl (B1604629) ester (OBzl) protects the C-alpha carboxyl group nih.govbachem.com. These protecting groups are essential for controlled peptide synthesis, preventing unwanted side reactions during the stepwise assembly of peptide chains bachem.com.

The Boc group is acid-labile, allowing for its selective removal under mild acidic conditions, which is a key step in solid-phase peptide synthesis (SPPS) wikipedia.orgnih.gov. Its inherent hydrophobicity can also contribute to the solubility of intermediate peptides during synthesis, which can indirectly influence the efficiency of peptide production and thus the availability of the final active peptide .

The benzyl ester, on the other hand, provides stability to the carboxyl group during synthesis and can be cleaved through hydrogenolysis or alkaline hydrolysis . Beyond its protective role, the benzyl ester moiety can enhance the lipophilicity of a peptide, potentially improving its membrane permeability in drug delivery applications . However, its bulkiness might sterically hinder enzymatic or chemical cleavage compared to smaller ester groups . While this compound itself is a synthetic intermediate, the properties conferred by these protecting groups and their subsequent removal are critical for achieving the desired structure and biological activity of the final peptide.

Stereochemical Influence of Threonine Residue on Peptide Function

The stereochemistry of amino acids is a paramount factor in determining the three-dimensional structure and biological function of peptides. Threonine is particularly notable as it possesses two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ), leading to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine fishersci.seiarc.frnih.gov. The naturally occurring form found in proteins is L-threonine, specifically with the (2S,3R) configuration iarc.frnih.gov.

The precise stereochemical arrangement of amino acids, including threonine, is crucial for the specific interactions peptides have with their biological targets nih.govanl.govnih.govmdpi.com. Deviations from the natural L-configuration can profoundly alter peptide conformation and, consequently, their biological activity. For instance, studies on the molecular self-assembly of chiral amino acids, such as threonine, have shown that L-threonine and D-threonine can form distinct self-assembled structures (e.g., triangular and chain structures) with differing orientations, highlighting the impact of chirality at a fundamental level anl.gov.

In the context of peptide function, the incorporation of D-amino acids, though less common in natural peptides, can sometimes enhance biological activity by influencing structural flexibility or stabilizing particular molecular conformations mdpi.com. For example, in studies of the antimicrobial peptide Drosocin, the functional importance of amino acid stereospecificity was demonstrated. An all-D analogue of a non-glycosylated Drosocin derivative failed to exhibit antimicrobial activity in whole-cell assays, despite showing comparable binding affinity to its bacterial target (DnaK) in cell-free assays. This suggests that the L-amino acid stereospecificity is critical for the peptide's ability to enter bacterial cells nih.gov.

Conformational Analysis and its Relation to Biological Activity

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation, as this dictates how it recognizes and interacts with its specific receptors or targets nih.govresearchgate.netdergipark.org.tr. Conformational analysis, therefore, is a critical component of SAR studies, providing insights into the preferred spatial arrangements of peptide motifs like this compound within larger peptide structures.

Several experimental techniques are employed to elucidate peptide conformations:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying peptide conformation in solution. It can provide detailed information about inter-proton distances (through Nuclear Overhauser Effects, NOEs) and dihedral angles (through coupling constants), which are crucial for defining the three-dimensional structure researchgate.netnih.govdergipark.org.trfrontiersin.org. For example, 2D NMR experiments have been used to study the conformation of threonine-rich peptides, revealing specific beta-turn arrangements nih.gov. Furthermore, NMR data has shown that phosphothreonine residues can induce more substantial structural adjustments and conformational restrictions in model peptides compared to phosphoserine residues researchgate.net.

The ability to impose conformational constraints through the strategic incorporation of specific amino acids or modifications, such as those involving threonine, is a key aspect of rational peptide design. By limiting the degrees of freedom of a synthetic peptide, researchers can guide it towards a bioactive conformation, thereby enhancing its potency and selectivity researchgate.net.

Computational Chemistry and Molecular Modeling in SAR Investigations

Computational chemistry and molecular modeling have become indispensable tools in Structure-Activity Relationship (SAR) investigations, offering powerful means to complement and, in some cases, even substitute traditional experimental approaches frontiersin.orgresearchgate.netmdpi.com. These methods provide atomistic-level insights into the structural properties, dynamics, and intricate interactions of peptides, including those containing this compound motifs, with their biological targets mdpi.comnih.gov.

Key computational approaches utilized in SAR studies include:

Molecular Dynamics (MD) Simulations: MD simulations are a computational technique that models the physical movements of atoms and molecules over time, providing a dynamic view of biomolecular systems mdpi.comnih.gov. For peptides, MD simulations can elucidate structural stability, conformational changes, and the dynamics of peptide-protein complexes mdpi.com. For instance, large-scale molecular metadynamics simulations have been employed to understand how stereochemical changes in threonine residues within a peptide macrocycle influence cell penetration by causing the ligand molecules to adopt distinctly different conformations and interact uniquely with cholesterol in the cell membrane chemrxiv.org.

Molecular Docking: This technique predicts the preferred orientation of a peptide when it binds to a specific receptor or enzyme, providing insights into binding modes and affinities mdpi.comnih.gov. While molecular docking offers initial insights into binding interactions, it is often followed by more computationally intensive MD simulations to gain a comprehensive understanding of the stability and dynamics of the peptide-target complex over time mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models often leverage machine learning algorithms to extract descriptors based on sequence features, allowing for the classification of peptides and the prediction of their properties researchgate.net. For example, QSAR models have identified threonine as a key residue at the N-terminal of highly active peptides researchgate.net.

The integration of these computational methods allows for the rational design of peptide-based drugs, the virtual screening of large peptide libraries to identify potential drug candidates, and the optimization of peptides for enhanced activity and specificity within SAR frameworks mdpi.com.

Advanced Analytical and Spectroscopic Techniques for Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of Boc-Thr-OBzl. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra provide characteristic signals that correspond to the distinct chemical environments within the molecule.

For this compound, ¹H NMR spectroscopy would typically reveal signals corresponding to:

Boc group: A singlet for the nine equivalent methyl protons of the tert-butyl group (around 1.4 ppm).

Threonine backbone: Multiplets for the α-proton (CH-NHBoc) and β-proton (CH-OH) of the threonine residue, and a doublet for the γ-methyl group (CH₃) of threonine. The chemical shifts and coupling constants of these protons are highly informative about the stereochemistry at the α and β carbons (2S, 3R configuration).

Benzyl (B1604629) ester group: A singlet for the benzylic methylene (B1212753) protons (CH₂-Ph) and a series of multiplets for the aromatic protons of the phenyl ring (around 7.2-7.4 ppm).

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Characteristic signals would include:

Carbonyl carbons: Distinct signals for the Boc carbonyl carbon and the ester carbonyl carbon.

Aliphatic carbons: Signals for the tert-butyl carbons, the α- and β-carbons of threonine, and the threonine methyl carbon.

Aromatic carbons: Signals for the different carbons of the phenyl ring.

Benzylic carbon: A signal for the methylene carbon of the benzyl ester.

NMR spectroscopy is particularly powerful for assessing the stereochemical purity of this compound, as diastereomeric impurities (e.g., if the threonine residue has an incorrect configuration) would exhibit distinct sets of NMR signals. While specific ¹H and ¹³C NMR data for this compound (CID 11098914) were not directly available in detailed tabular format from the search results, the principles of NMR application to such protected amino acid derivatives are well-established for confirming the assigned structure and identifying any isomeric contaminants nih.gov.

Mass Spectrometry (MS) for Purity Assessment and Reaction Monitoring

Mass spectrometry (MS) is routinely employed for the purity assessment and reaction monitoring of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used.

For this compound (C₁₆H₂₃NO₅), the calculated monoisotopic mass is 309.15762283 Da nih.gov. In positive ion mode, the molecular ion peak is typically observed as a protonated molecule [M+H]⁺ at m/z 310.16. Other common adducts like [M+Na]⁺ or [M+K]⁺ may also be observed, providing additional confirmation of the molecular weight nih.gov.

MS is invaluable for:

Purity assessment: The presence of peaks corresponding to impurities (e.g., unreacted starting materials, byproducts, or degradation products) can be readily detected, even at low concentrations.

Reaction monitoring: By analyzing aliquots from a reaction mixture over time, the consumption of starting materials and the formation of the desired product, this compound, can be tracked, allowing for optimization of reaction conditions. Isotope-labeled versions of protected amino acids, including threonine derivatives, are specifically designed and tested for use as internal standards in mass spectrometry for quantitative analysis nih.govnist.govnih.govbeilstein-journals.org.

Infrared (IR) and Raman Spectroscopy for Conformational and Aggregation Studies

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in this compound and can offer insights into its conformational preferences and potential for aggregation. These techniques probe the vibrational modes of the molecule.

Key vibrational bands expected for this compound include:

N-H stretch: A characteristic broad band around 3300 cm⁻¹ for the N-H bond of the carbamate (B1207046).

O-H stretch: A band around 3400-3600 cm⁻¹ for the hydroxyl group of threonine.

Carbonyl stretches: Strong absorption bands for the Boc carbonyl (around 1690-1710 cm⁻¹) and the ester carbonyl (around 1730-1750 cm⁻¹).

C-O stretches: Bands associated with the ester and ether linkages.

Aromatic C-H stretches: Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2970 cm⁻¹ (aliphatic).

Amide II band: A band around 1530 cm⁻¹ arising from N-H bending and C-N stretching.

The precise positions and intensities of these bands can be sensitive to the molecular environment, including hydrogen bonding and conformational changes. For instance, shifts in the N-H or O-H stretching frequencies can indicate the presence of intermolecular hydrogen bonding, suggesting aggregation in concentrated solutions or solid states. Raman spectroscopy, while also probing molecular vibrations, often provides stronger signals for non-polar bonds and aromatic rings, complementing IR data. While specific IR and Raman spectra for this compound (CID 11098914) were not directly found in the search results, these techniques are standard for characterizing protected amino acids nih.govthermofisher.com.

Fluorescence Spectroscopy for Interaction and Aggregation Dynamics

Fluorescence spectroscopy is generally less directly applicable for the intrinsic characterization of this compound itself, as neither the Boc group, the threonine residue, nor the simple benzyl ester group are typically strong fluorophores. However, this technique can be highly valuable when this compound is incorporated into larger molecular constructs that contain fluorescent moieties, or when its interactions with fluorescent probes are being studied.

In such contexts, fluorescence spectroscopy can be used to:

Monitor interactions: If this compound participates in binding events with a fluorescent molecule, changes in fluorescence intensity, anisotropy, or lifetime can reveal binding kinetics and affinities.

Study aggregation dynamics: While this compound itself may not be fluorescent, if its aggregation leads to changes in the environment of a co-dissolved fluorescent probe, or if a fluorescent tag is attached to the threonine derivative, fluorescence can be used to track the aggregation process.

Conformational changes: Similarly, if conformational changes in a larger peptide or protein containing this compound affect the fluorescence of an adjacent fluorophore, this technique can provide insights into these dynamics.

Therefore, while not a primary method for direct structural characterization of the isolated this compound, fluorescence spectroscopy serves as a powerful tool for investigating its role in more complex biological and chemical systems, particularly when a fluorescent reporter is present nih.govgoogle.com.

Conclusion and Future Research Directions in Boc Thr Obzl Chemistry

Summary of Current Research Landscape

Boc-Thr-OBzl is primarily utilized as a fundamental building block in the chemical synthesis of peptides and other bioactive molecules. The Boc (tert-butoxycarbonyl) group protects the α-amine, while the benzyl (B1604629) (Bzl) ester protects the C-terminus, allowing for sequential peptide bond formation. The hydroxyl group on the threonine side chain, protected by a benzyl ether in the analogous compound Boc-Thr(Bzl)-OH, is a key site for functionalization and interaction in the final peptide. peptide.com The Boc/Bzl protecting group strategy, while one of the classical approaches in solid-phase peptide synthesis (SPPS), remains relevant for specific applications. iris-biotech.depeptide.com

Current research heavily features this compound and its derivatives in the development of targeted therapeutic agents. A significant area of application is in the synthesis of enzyme inhibitors. For instance, research has demonstrated the use of similar building blocks, such as Boc-Ser(OBzl)-OH, in the creation of peptide aldehyde inhibitors targeting the 20S proteasome, a key player in cellular protein degradation and an important target in cancer therapy. researchgate.net Studies have shown that the specific side chain, such as that derived from threonine or serine, is crucial for inhibitory activity. researchgate.net Furthermore, related protected amino acids like Boc-Glu-OBzl have been instrumental in synthesizing inhibitors of human caspases and human rhinovirus (HRV) 3C protease. caymanchem.com These applications underscore the role of Boc-protected amino acid benzyl esters as critical intermediates for constructing molecules with precise biological functions.

The compound's utility extends to the synthesis of complex peptide fragments that are later assembled into larger proteins or peptidomimetics designed to probe biological systems, such as protein-protein interactions.

| Research Area | Specific Application of this compound or Analogues | Key Findings | Reference(s) |

| Enzyme Inhibition | Synthesis of peptide aldehyde inhibitors for the 20S proteasome. | Derivatives like Boc-Ser(OBzl)-Leu-Leucinal showed potent inhibitory activity, highlighting the importance of the side-chain structure. | researchgate.net |

| Antiviral Research | Building block for inhibitors of Human Rhinovirus (HRV) 3C Protease. | Peptide-based inhibitors constructed from protected amino acids demonstrated in vitro enzyme inhibitory activity. | caymanchem.com |

| Apoptosis Research | Synthesis of peptide-based inhibitors for human caspases. | Protected amino acids are fundamental for creating specific peptide sequences that can inhibit key enzymes in the apoptotic pathway. | caymanchem.com |

| Peptide Synthesis | General building block in classical Boc/Bzl solid-phase peptide synthesis (SPPS). | The Boc/Bzl strategy is a well-established, though not perfectly orthogonal, method for peptide assembly. iris-biotech.de | peptide.compeptide.com |

Emerging Methodologies in Protected Amino Acid Chemistry

The field of peptide synthesis is continuously evolving, with new methodologies emerging to improve efficiency, reduce environmental impact, and enable the creation of more complex molecules. These advancements are directly applicable to syntheses involving this compound.

Green Chemistry Initiatives A significant trend is the "greening" of peptide synthesis to mitigate the environmental impact of hazardous solvents and reagents. rsc.org Research is focused on replacing traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) for both solution-phase and solid-phase synthesis using Boc and Fmoc strategies. rsc.orgacs.org Another approach is Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS), which aims to use amino acids with unprotected side chains where possible. researchgate.net This strategy reduces the total number of synthetic steps and minimizes the use of large volumes of acids like trifluoroacetic acid (TFA) for deprotection, thereby increasing productivity and aligning with green chemistry principles. researchgate.net

Advanced Coupling Reagents The development of highly efficient coupling reagents is critical for modern peptide synthesis, particularly for overcoming challenges like steric hindrance and reducing racemization. While carbodiimides like DCC and DIC were foundational, the current standard involves phosphonium (B103445) and aminium/uronium salt-based reagents such as PyBOP, HBTU, HATU, and COMU. bachem.comiris-biotech.de These reagents generate highly activated esters in situ, leading to faster and more complete coupling reactions. bachem.comsigmaaldrich.com More recently, triazine-based coupling reagents (TBCRs) and reagents based on the Oxyma Pure leaving group (e.g., COMU) have been introduced, offering high reactivity and safety profiles, making them superior alternatives to older reagents, especially in large-scale synthesis. sigmaaldrich.comnih.govacs.org

Novel Orthogonal Protecting Groups The synthesis of complex, multifunctional peptides requires a toolbox of orthogonal protecting groups that can be removed selectively under different conditions. iris-biotech.de The classical Boc/Bzl scheme is not truly orthogonal, as both groups are acid-labile, albeit to different extents. researchgate.net For hydroxy-containing amino acids like threonine, this limitation has driven research into new protecting groups. For example, azide-bearing protecting groups have been developed for hydroxyl functions, which can be removed under conditions orthogonal to both Boc (acid-labile) and Fmoc (base-labile) groups. google.com This allows for the selective modification of serine or threonine side chains on a fully assembled peptide, opening avenues for site-specific labeling, glycosylation, or phosphorylation. google.com

| Methodology | Traditional Approach | Emerging Approach | Advantage of Emergence | Reference(s) |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Propylene Carbonate, 2-MeTHF, γ-Valerolactone | Reduced toxicity, improved sustainability, better environmental profile. | rsc.orgacs.org |

| Coupling Reagents | Carbodiimides (e.g., DCC, DIC) +/- HOBt | Aminium/Phosphonium salts (HATU, PyBOP), Oxyma-based reagents (COMU), TBCRs | Higher coupling efficiency, faster reaction times, reduced side reactions (e.g., racemization), suitable for sterically hindered amino acids. | bachem.comiris-biotech.desigmaaldrich.comacs.org |

| Protection Strategy | Standard Boc/Bzl or Fmoc/tBu schemes. | Minimal-protection SPPS, novel orthogonal groups (e.g., azide-based for -OH). | Fewer synthetic steps, less waste, enables selective on-resin side-chain modification. | researchgate.netgoogle.com |

Prospects for Novel Compound Design and Targeted Applications

The versatility of this compound as a building block positions it at the center of future innovations in drug discovery and materials science. The prospects lie in using it to construct novel molecular architectures with highly specific functions.